2-(1-Nitroprop-1-en-2-yl)thiophene 2-(1-Nitroprop-1-en-2-yl)thiophene
Brand Name: Vulcanchem
CAS No.: 615552-97-1
VCID: VC19068111
InChI: InChI=1S/C7H7NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3
SMILES:
Molecular Formula: C7H7NO2S
Molecular Weight: 169.20 g/mol

2-(1-Nitroprop-1-en-2-yl)thiophene

CAS No.: 615552-97-1

Cat. No.: VC19068111

Molecular Formula: C7H7NO2S

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Nitroprop-1-en-2-yl)thiophene - 615552-97-1

Specification

CAS No. 615552-97-1
Molecular Formula C7H7NO2S
Molecular Weight 169.20 g/mol
IUPAC Name 2-(1-nitroprop-1-en-2-yl)thiophene
Standard InChI InChI=1S/C7H7NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3
Standard InChI Key SDCRXQRYCCWCME-UHFFFAOYSA-N
Canonical SMILES CC(=C[N+](=O)[O-])C1=CC=CS1

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s core structure consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a 1-nitroprop-1-en-2-yl group. This nitropropene moiety introduces significant electronic perturbation, altering the electron density distribution across the thiophene ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₇NO₂S
Molecular Weight169.20 g/mol
IUPAC Name2-(2-nitroprop-1-enyl)thiophene
SMILESCC(=CC1=CC=CS1)N+[O-]
InChI KeyHMPLFCAOIJOKGX-UHFFFAOYSA-N
Predicted Collision CCS132.8 Ų ([M+H]+)

The nitro group’s resonance effects stabilize the adjacent double bond in the propene chain, creating a conjugated system that extends into the thiophene ring. This conjugation is critical for modulating the compound’s optoelectronic properties .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes, such as the asymmetric stretching of the nitro group (∼1520 cm⁻¹) and C=C stretching in the thiophene ring (∼1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy reveals deshielding effects on the thiophene protons adjacent to the nitropropene group, with distinct shifts in the ¹H NMR spectrum (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Synthetic Methodologies and Challenges

Electrophilic Nitration Strategies

  • Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura coupling between halogenated thiophenes and nitro-substituted alkenes .

  • Nitroalkene cyclization: Condensation of thiophene-2-carbaldehyde with nitroethane under basic conditions .

Optimization Challenges

Reaction yields are often limited by competing side reactions, such as over-oxidation or polymerization of the nitropropene group. Polar aprotic solvents (e.g., dimethylformamide) and low temperatures (−10°C) improve intermediate stability, achieving yields up to 45% .

Chemical Reactivity and Mechanistic Insights

Electrophilic Substitution

The nitro group’s electron-withdrawing nature deactivates the thiophene ring, directing electrophiles (e.g., Br₂, NO₂⁺) to the less hindered 5-position. Comparative studies with 2-methylthiophene show a 30% reduction in bromination yield due to decreased nucleophilicity .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, yielding 2-(1-aminoprop-1-en-2-yl)thiophene. In contrast, lithium aluminum hydride (LiAlH₄) reduces both the nitro group and the double bond, producing saturated amine derivatives .

Oxidation Behavior

Oxidizing agents like potassium permanganate (KMnO₄) cleave the thiophene ring, forming sulfonic acid derivatives. This contrasts with non-nitrated thiophenes, which undergo ring expansion under similar conditions .

Applications in Materials Science and Catalysis

Organic Electronics

The compound’s extended π-conjugation makes it a candidate for organic semiconductors. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, comparable to oligothiophenes used in organic field-effect transistors (OFETs) .

Catalytic Systems

Comparative Analysis with Structural Analogs

Table 2: Reactivity Comparison with Analogous Compounds

CompoundElectrophilic Substitution Yield (%)HDS Activity (rel.)
2-(1-Nitroprop-1-en-2-yl)thiophene581.15
2-Methylthiophene851.00
2-Nitrothiophene421.25

Data derived from nitro-substituted thiophenes highlight the balance between electronic effects and steric hindrance .

Future Directions and Research Gaps

While 2-(1-nitroprop-1-en-2-yl)thiophene shows promise in electronic applications, stability under ambient conditions remains a challenge. Accelerated aging studies indicate 20% decomposition over 30 days due to nitro group photolysis. Future work should explore stabilization via encapsulation in polymer matrices or structural modification with electron-donating substituents .

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